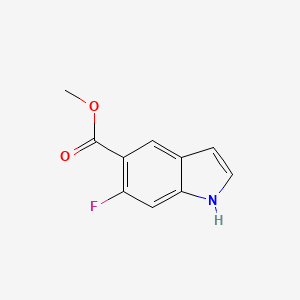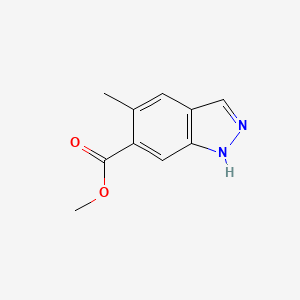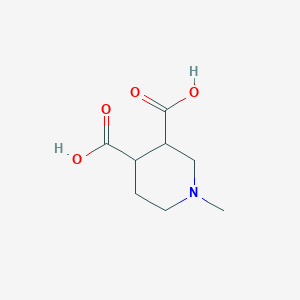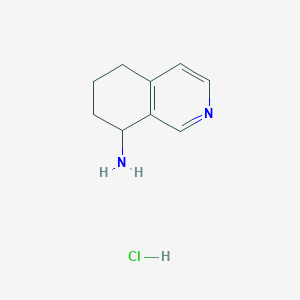
2-(Azetidin-3-yloxy)-6-chloropyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yloxy)-6-chloropyrazine is a heterocyclic compound that features both azetidine and pyrazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-6-chloropyrazine can be achieved through various methods. One common approach involves the nucleophilic substitution reaction of 6-chloropyrazine with azetidin-3-ol. The reaction typically requires a base such as potassium carbonate and is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-3-yloxy)-6-chloropyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Substitution Reactions: The azetidine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(Azetidin-3-yloxy)-6-azidopyrazine .
Applications De Recherche Scientifique
2-(Azetidin-3-yloxy)-6-chloropyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-yloxy)-6-chloropyrazine involves its interaction with specific molecular targets. The azetidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Azetidin-3-yloxy)pyrazine
- 6-Chloropyrazine
- Azetidine derivatives
Uniqueness
2-(Azetidin-3-yloxy)-6-chloropyrazine is unique due to the presence of both azetidine and pyrazine rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H8ClN3O |
|---|---|
Poids moléculaire |
185.61 g/mol |
Nom IUPAC |
2-(azetidin-3-yloxy)-6-chloropyrazine |
InChI |
InChI=1S/C7H8ClN3O/c8-6-3-10-4-7(11-6)12-5-1-9-2-5/h3-5,9H,1-2H2 |
Clé InChI |
DTCFSDYPCMEIAP-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)OC2=CN=CC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chlorooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B11906784.png)


![8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11906795.png)



![Thiazolo[5,4-h]isoquinoline](/img/structure/B11906811.png)

![S-[(4-Ethenylphenyl)methyl] ethanethioate](/img/structure/B11906833.png)


